5-クロロ-8-メチルキノリン

概要

説明

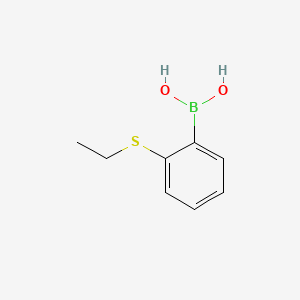

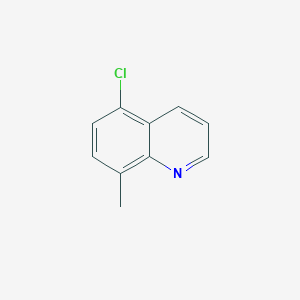

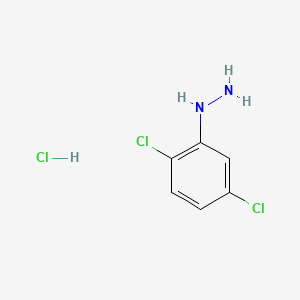

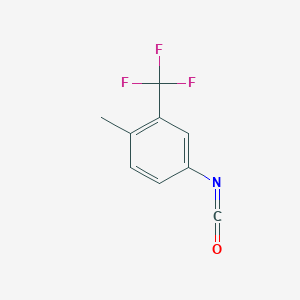

5-Chloro-8-methylquinoline is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .

Synthesis Analysis

Quinoline derivatives are synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 5-Chloro-8-methylquinoline is C10H8ClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The average mass of 5-Chloro-8-methylquinoline is 177.630 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 293.4±20.0 °C at 760 mmHg, and a flash point of 159.1±7.4 °C .科学的研究の応用

医薬品: 抗菌剤

5-クロロ-8-メチルキノリンは、抗菌剤としての可能性について研究されてきました。 その構造は、細菌のDNAジャイレースおよびタイプIVトポイソメラーゼとの相互作用を可能にし、DNA合成の阻害と細菌の死滅につながります 。これは、さまざまなグラム陽性菌およびグラム陰性菌によって引き起こされる感染症の治療に適しています。

創薬: リード化合物の足場

創薬において、5-クロロ-8-メチルキノリンは、リード化合物の重要な足場として役立ちます。 医薬品化学におけるその汎用性は、潜在的な生物活性を持つ新規薬物を合成するための基本的な構造となっています 。

がん研究: 抗がん特性

5-クロロ-8-メチルキノリンを含むキノリン誘導体は、その抗がん特性について調査されています。 これらは、特定のがん細胞株の抑制に有望な結果を示しており、腫瘍学的研究の対象となっています 。

化学合成: グリーンケミストリー

この化合物は、金属を含まないイオン液体媒介反応や超音波照射反応などのグリーンケミストリープロトコルで使用されます。 これらの方法は、化学合成の環境への影響を軽減することを目的としています 。

生物学的研究: 抗炎症活性

5-クロロ-8-メチルキノリンの抗炎症特性は、生物学的研究において非常に興味深いものです。 これは、炎症を特徴とする状態の治療に利用される可能性があります 。

抗ウイルス研究: 抗SARS-CoV-2活性

研究によると、キノリン誘導体は、COVID-19の原因となるウイルスであるSARS-CoV-2を含む抗ウイルス活性を持つ可能性があります。 これは、5-クロロ-8-メチルキノリンを抗ウイルス薬開発における潜在的な化合物として位置づけています 。

結核治療: 抗結核活性

ベダキリナのようなキノリン系薬剤は、多剤耐性結核の治療に使用されています。 構造的類似性から、5-クロロ-8-メチルキノリンもその抗結核活性について調査できる可能性があります 。

材料科学: 電子用途

材料科学の分野では、キノリン誘導体は、その独特の特性により電子機器に使用されています。 5-クロロ-8-メチルキノリンは、電子デバイスおよびシステムにおける用途について調査することができます 。

作用機序

Target of Action

5-Chloro-8-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antimalarial, and anticancer effects . Therefore, it’s plausible that 5-Chloro-8-methylquinoline may interact with a variety of biological targets.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . It’s possible that 5-Chloro-8-methylquinoline may exhibit a similar mode of action.

Biochemical Pathways

For instance, quinoline derivatives have been shown to exhibit antimalarial activity by inhibiting the heme detoxification pathway in the malaria parasite .

Pharmacokinetics

The molecular weight of 5-chloro-8-methylquinoline is 17763 g/mol , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Quinoline derivatives have been shown to induce cell cycle arrest and trigger apoptosis in various cancer cells . Therefore, it’s plausible that 5-Chloro-8-methylquinoline may have similar effects.

Action Environment

The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances . Therefore, these factors may also influence the action of 5-Chloro-8-methylquinoline.

Safety and Hazards

将来の方向性

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have potential applications in industrial and medicinal fields . Therefore, there is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

特性

IUPAC Name |

5-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXFUGCJJRDBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398168 | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78941-95-4 | |

| Record name | 5-Chloro-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)